2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C20H14ClN3O3 and its molecular weight is 379.8. The purity is usually 95%.
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Scientific Research Applications
Potential as Anticancer Agent
A study conducted by Zhang et al. (2008) explored the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Their research indicated that these compounds, particularly those with a 4-chlorophenyl group, exhibited significant inhibitory effects on A549 lung cancer cells. This implies potential applications in cancer treatment, specifically targeting lung cancer cells.
Role in Antimicrobial Activity
Hassan (2013) investigated the synthesis of new pyrazoline and pyrazole derivatives, including compounds similar to the queried chemical. These compounds demonstrated notable antibacterial and antifungal activities against various organisms such as E. coli and S. aureus, indicating their potential use in developing new antimicrobial agents (Hassan, 2013).
Antifungal Applications
In a study by Zhang et al. (2016), pyrazolo[1,5-a]pyrimidines derivatives were synthesized and evaluated for their antifungal properties. They found that specific derivatives showed effective antifungal abilities against pathogens like Colletotrichum gloeosporioides, suggesting potential applications in controlling fungal diseases.
Synthesis Methods and Structural Analysis
Several studies have focused on the synthesis and structural analysis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. For instance, Jothikrishnan et al. (2010) developed a method for synthesizing pyrazolyl thiazole derivatives. Also, Naveen et al. (2018) conducted structural elucidation and Hirshfeld surface analysis of a novel pyrazole derivative, providing insights into its molecular interactions and stability.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-15-4-1-13(2-5-15)11-23-7-8-24-17(20(23)25)10-16(22-24)14-3-6-18-19(9-14)27-12-26-18/h1-10H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEOLQJWWYTIHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.